
5-Iodopyridine-2-sulfinicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Iodopyridine-2-sulfinic acid is a halogenated heterocyclic compound with significant applications in various fields of chemistry and biology. It is characterized by the presence of an iodine atom at the 5-position and a sulfinic acid group at the 2-position of the pyridine ring. This compound is known for its reactivity and versatility in synthetic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 5-iodopyridine-2-sulfinic acid typically involves the iodination of pyridine derivatives. One common method is the iodination of 2-chloropyridine or 2-bromopyridine using iodotrimethylsilane as a catalyst . The reaction conditions often include the use of solvents such as methanol and the application of heat to facilitate the reaction.
Industrial Production Methods
Industrial production of 5-iodopyridine-2-sulfinic acid may involve large-scale iodination processes using similar methods as in laboratory synthesis. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.
Análisis De Reacciones Químicas
Types of Reactions
5-Iodopyridine-2-sulfinic acid undergoes various chemical reactions, including:
Oxidation: The sulfinic acid group can be oxidized to sulfonic acid under appropriate conditions.
Reduction: The iodine atom can be reduced to form 5-pyridine-2-sulfinic acid.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Nucleophiles like amines and thiols can react with the iodine atom under mild conditions.
Major Products Formed
Oxidation: 5-Iodopyridine-2-sulfonic acid.
Reduction: 5-Pyridine-2-sulfinic acid.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
5-Iodopyridine-2-sulfinic acid has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 5-iodopyridine-2-sulfinic acid involves its reactivity with various molecular targets. The sulfinic acid group can interact with nucleophiles, while the iodine atom can participate in electrophilic substitution reactions. These interactions can modulate the activity of enzymes and other biological molecules, making the compound useful in biochemical studies .
Comparación Con Compuestos Similares
Similar Compounds
2-Iodopyridine: Similar in structure but lacks the sulfinic acid group.
3-Iodopyridine: Iodine atom is at the 3-position instead of the 5-position.
4-Iodopyridine: Iodine atom is at the 4-position.
Uniqueness
5-Iodopyridine-2-sulfinic acid is unique due to the presence of both the iodine atom and the sulfinic acid group, which confer distinct reactivity and functional properties. This combination allows for diverse chemical transformations and applications that are not possible with other iodopyridine derivatives .
Propiedades
Fórmula molecular |
C5H4INO2S |
|---|---|
Peso molecular |
269.06 g/mol |
Nombre IUPAC |
5-iodopyridine-2-sulfinic acid |
InChI |
InChI=1S/C5H4INO2S/c6-4-1-2-5(7-3-4)10(8)9/h1-3H,(H,8,9) |
Clave InChI |
QGXNDWWZXVWQHT-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=NC=C1I)S(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![9-Methylpyrrolo[1,2-a]quinoxaline](/img/structure/B13110293.png)

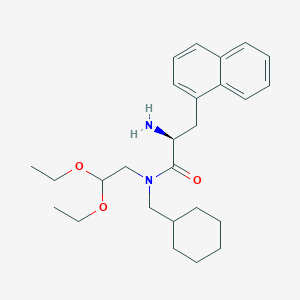
![3-(1H-Benzimidazol-2-yl)[1,2,4]triazino[4,3-b]indazol-4-amine](/img/structure/B13110316.png)
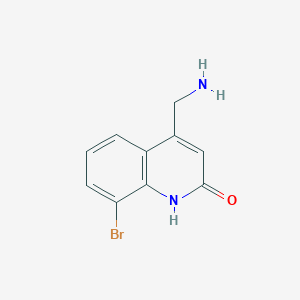
![1-Ethyl-6,6-dimethyl-5,7-dioxaspiro[2.5]octane-4,8-dione](/img/structure/B13110329.png)
![Imidazo[1,5-a]pyrazin-3-ylmethanol](/img/structure/B13110340.png)
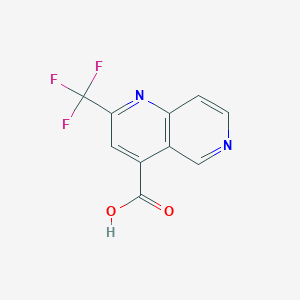
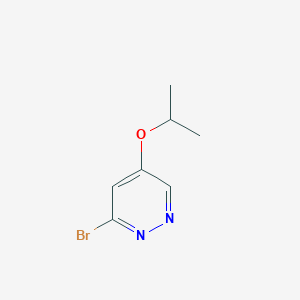

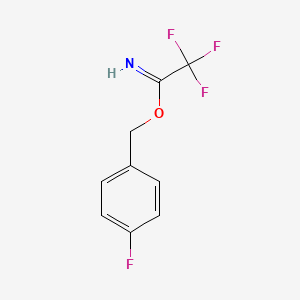
![[1,2,4]Triazolo[1,5-a]pyrimidine, 2-(methylthio)-5,7-diphenyl-](/img/structure/B13110363.png)

